molecular formula C36H66N4O14 B605850 Azido-PEG4-Amido-tri-(t-butoxycarbonylethoxymethyl)-methane CAS No. 1421933-29-0

Azido-PEG4-Amido-tri-(t-butoxycarbonylethoxymethyl)-methane

Cat. No. B605850
M. Wt: 778.94
InChI Key: WXDPDERWOTZNLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Azido-PEG4-Amido-tri-(t-butoxycarbonylethoxymethyl)-methane is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . It is a click chemistry reagent, containing an Azide group that can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .


Synthesis Analysis

The azide group in Azido-PEG4-Amido-tri-(t-butoxycarbonylethoxymethyl)-methane enables PEGylation via Click Chemistry . The t-butyl protected carboxyl groups can be deprotected under mild acidic conditions .


Molecular Structure Analysis

The molecular weight of Azido-PEG4-Amido-tri-(t-butoxycarbonylethoxymethyl)-methane is 778.93 g/mol . Its molecular formula is C36H66N4O14 .


Chemical Reactions Analysis

Azido-PEG4-Amido-tri-(t-butoxycarbonylethoxymethyl)-methane can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .


Physical And Chemical Properties Analysis

Azido-PEG4-Amido-tri-(t-butoxycarbonylethoxymethyl)-methane appears as a liquid, colorless to light yellow . The storage conditions are -20°C for the pure form for 3 years, 4°C for 2 years, -80°C for 6 months in solvent, and -20°C for 1 month in solvent .

Scientific Research Applications

Synthesis and Functionalization

  • Azido-terminated heterobifunctional poly(ethylene glycol) (PEG) derivatives, including azido-PEG4-amido-tri-(t-butoxycarbonylethoxymethyl)-methane, have been synthesized for applications in "click" conjugation. These derivatives have primary amine and carboxyl end groups, offering flexibility in conjugating various ligands through 1,3-dipolar cycloaddition reactions (Hiki & Kataoka, 2007).

Coordination Chemistry and Magnetic Properties

  • Azido-containing coordination polymers with flexible tetra-pyridinate ligands have been developed. These compounds show structural diversities and interesting magnetic properties, which can be significant in materials science research (Yu et al., 2015).

Cell Adhesion and Migration

  • Azido-PEG compounds have been used to create dynamic surface coatings to control cell adhesion and migration. This approach is highly versatile for tissue motility assays, patterned coculturing, and triggering cell shape change, making it valuable in biological and medical research (van Dongen et al., 2013).

Atomic Layer Deposition and Surface Chemistry

  • Research on pentakis(dimethylamido)tantalum, a precursor used for atomic layer deposition (ALD), has implications for understanding the surface chemistry of azido-PEG4-amido compounds. This knowledge is crucial for applications in nanotechnology and materials engineering (Kim & Zaera, 2011).

Nanoparticle Functionalization

  • Azido-functionalized PEG derivatives are being explored for nanoparticle functionalization. This includes their use in the development of drug delivery systems, where the quantification of azide incorporation is critical for effective application (Semple et al., 2016).

Dendrimer Functionalization

  • Azido-containing compounds have been applied in the functionalization of poly(amido)-based dendrons and dendrimers, particularly for the attachment of ethylene glycol chains. This has broad implications in the field of polymer chemistry and biomaterials (Ornelas et al., 2010).

Safety And Hazards

The safety data sheet for Azido-PEG4-Amido-tri-(t-butoxycarbonylethoxymethyl)-methane indicates that it is for research and development use only .

Future Directions

Azido-PEG4-Amido-tri-(t-butoxycarbonylethoxymethyl)-methane is a promising compound for drug delivery, especially in the field of PROTACs . Its ability to undergo click chemistry reactions makes it a versatile tool in the synthesis of PROTACs .

properties

IUPAC Name

tert-butyl 3-[2-[3-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]propanoylamino]-3-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]-2-[[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]methyl]propoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H66N4O14/c1-33(2,3)52-30(42)11-16-49-26-36(27-50-17-12-31(43)53-34(4,5)6,28-51-18-13-32(44)54-35(7,8)9)39-29(41)10-15-45-20-22-47-24-25-48-23-21-46-19-14-38-40-37/h10-28H2,1-9H3,(H,39,41)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXDPDERWOTZNLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCOCC(COCCC(=O)OC(C)(C)C)(COCCC(=O)OC(C)(C)C)NC(=O)CCOCCOCCOCCOCCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H66N4O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

778.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Azido-PEG4-Amido-tri-(t-butoxycarbonylethoxymethyl)-methane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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